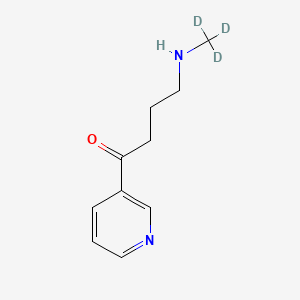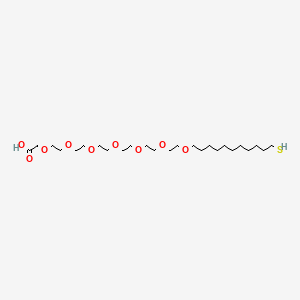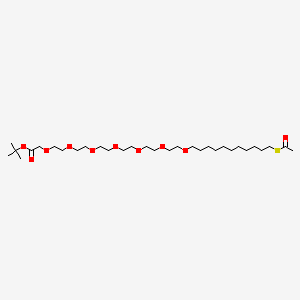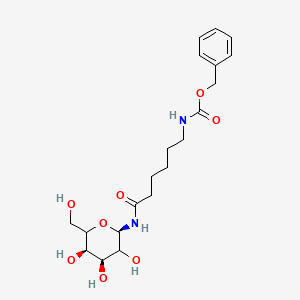
N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine (contains approx 35per cent Ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine is a specialty product used for proteomics research . It has a molecular formula of C20H30N2O8 and a molecular weight of 426.46 . This compound is used in the preparation of sugar-specific antibodies using liposomes .
Molecular Structure Analysis
The molecular structure of N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine is represented by the formula C20H30N2O8 . Unfortunately, the specific structural details or diagrams are not provided in the available resources.
Chemical Reactions Analysis
The specific chemical reactions involving N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine are not detailed in the available resources. It is known to be used in the preparation of sugar-specific antibodies using liposomes .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine are not detailed in the available resources. It has a molecular formula of C20H30N2O8 and a molecular weight of 426.46 .
Wissenschaftliche Forschungsanwendungen
Glycoaminoacid and Glycopeptide Synthesis
The compound has been explored for its utility in the regioselective synthesis of beta-N-linked glycoaminoacids and glycopeptides. This process involves the acylation of tetra-O-pivaloyl-beta-D-galactopyranosylamine with N-(Cbz or Fmoc-alpha-aminoacyl) benzotriazoles under microwave irradiation. Such synthesis yields beta-N-glycoaminoacids and a glycosylated asparagine building block, facilitating the formation of beta-N-glycodipeptides through regiospecific beta-N-linkage. This method's efficiency is demonstrated through high yields and the establishment of regioselectivity confirmed by NMR techniques (Katritzky, Narindoshvili, Draghici, & Angrish, 2008).
Enzyme Inhibition Studies
N-substituted derivatives of the compound have shown significant glycosidase inhibitory activity. Chemical modification of carba-beta-DL-fucopyranosylamine generated derivatives demonstrating strong inhibition of beta-galactosidase and beta-glucosidase. This suggests the potential of 6-deoxy-5a-carba-beta-D-galactopyranosylamine as a lead compound for designing new carba sugar-type beta-galactosidase inhibitors, indicating a promising area of research in developing therapeutic agents (Ogawa, Fujieda, Sakata, Ishizaki, Hisamatsu, & Okazaki, 2003).
Polymers and Copolymers Synthesis
The compound has been utilized in the synthesis of amphiphilic and degradable copolymers, such as poly(epsilon-caprolactone)-g-poly(L-lysine) copolymers. These copolymers, synthesized through grafting methods applied to a macropolycarbanionic PCL derivative, are notable for their water solubility and the formation of nanometric micelle-like objects in distilled water. Their innovative properties and synthesis methodologies indicate their potential for biomedical applications, including drug delivery systems (Nottelet, El Ghzaoui, Coudane, & Vert, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The compound can be synthesized using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-beta-D-galactopyranosylamine", "N-(epsilon-amino)caproic acid", "Boc anhydride", "Benzyl alcohol", "Diisopropylcarbodiimide (DIC)", "N,N-dimethylformamide (DMF)", "Ethanol" ], "Reaction": [ "Step 1: Fmoc protection of beta-D-galactopyranosylamine using Fmoc anhydride in DMF solvent.", "Step 2: Coupling of N-(epsilon-amino)caproic acid to the Fmoc-beta-D-galactopyranosylamine using DIC in DMF solvent.", "Step 3: Deprotection of Fmoc group using piperidine in DMF solvent.", "Step 4: Boc protection of the epsilon-amino group using Boc anhydride in DMF solvent.", "Step 5: Coupling of benzyl alcohol to the protected epsilon-amino group using DIC in DMF solvent.", "Step 6: Deprotection of Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) solvent.", "Step 7: Purification of the compound using column chromatography with ethanol as the eluent." ] } | |
CAS-Nummer |
38822-58-1 |
Molekularformel |
C20H30N2O8 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
benzyl N-[6-oxo-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate |
InChI |
InChI=1S/C20H30N2O8/c23-11-14-16(25)17(26)18(27)19(30-14)22-15(24)9-5-2-6-10-21-20(28)29-12-13-7-3-1-4-8-13/h1,3-4,7-8,14,16-19,23,25-27H,2,5-6,9-12H2,(H,21,28)(H,22,24)/t14-,16+,17+,18-,19-/m1/s1 |
InChI-Schlüssel |
YRKGECJVSSEXFG-QFACEVIFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)N[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O |
Synonyme |
[6-(β-D-Galactopyranosylamino)-6-oxohexyl]carbamic Acid Phenylmethyl Ester; N-N-Benzyloxycarbonyl-ε-aminocaproyl-β-D-galactopyranosylamine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






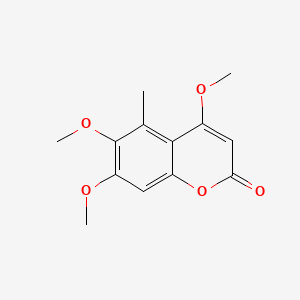

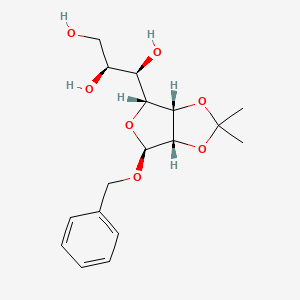

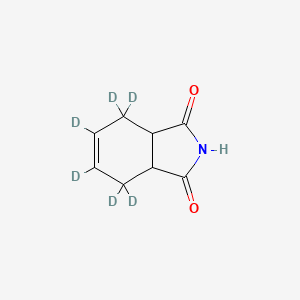

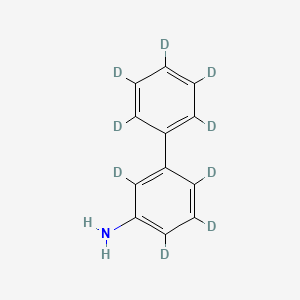
![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)
